4-Hydroxystilbene

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

4-Hydroxystilbene (4HST, trans-4-hydroxystilbene), a monohydroxylated stilbenoid (C14H12O, MW 196.24 g/mol), is defined by a single 4'-hydroxy substituent on the trans-stilbene scaffold. It shares the styryl core with the prominent phytoalexin resveratrol but differs critically in hydroxylation pattern, a divergence that confers distinct antiproliferative potency, metabolic stability, and synthetic versatility.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 6554-98-9
Cat. No. B3428209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxystilbene
CAS6554-98-9
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O
InChIInChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6+
InChIKeyQVLMUEOXQBUPAH-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxystilbene (CAS 6554-98-9): A Structurally Minimal Stilbenoid with Distinct Pharmacological and Synthetic Utility


4-Hydroxystilbene (4HST, trans-4-hydroxystilbene), a monohydroxylated stilbenoid (C14H12O, MW 196.24 g/mol), is defined by a single 4'-hydroxy substituent on the trans-stilbene scaffold [1]. It shares the styryl core with the prominent phytoalexin resveratrol but differs critically in hydroxylation pattern, a divergence that confers distinct antiproliferative potency, metabolic stability, and synthetic versatility [2]. Its lipophilic character (XLogP3 = 4.1) and limited aqueous solubility (<0.02 mg/mL) further distinguish its pharmacological profile from polyhydroxylated stilbene analogs [1].

Why 4-Hydroxystilbene Cannot Be Replaced by Resveratrol or Other Analogous Stilbenoids in Research and Development


Hydroxystilbenes are not functionally interchangeable; the number and position of hydroxyl groups on the stilbene core dictate potency, target selectivity, and metabolic fate [1]. For example, 4HST—bearing only the 4'-OH—consistently displays superior antiproliferative activity in colon cancer models compared to polyhydroxylated relatives like resveratrol (3,5,4'-trihydroxy), while exhibiting lower cytotoxicity, a decoupling that is lost upon generic substitution [2]. Its mono-hydroxy structure also minimizes phase-II glucuronidation at the critical 4'-position, substantially affecting bioavailability and intracellular activity in a cell-type-dependent manner [1].

Quantitative Differentiation of 4-Hydroxystilbene for Procurement and Experimental Design


Comparable DPPH Radical Scavenging Despite Drastically Reduced Hydroxylation

In a cell-free DPPH assay, 4-hydroxystilbene (4HST) scavenged the stable free radical with an IC50 of 39.6 μM, which was statistically equivalent to the trihydroxylated analog resveratrol (IC50 = 38.5 μM) [1]. This demonstrates that the single 4'-OH group of 4HST is sufficient to confer near-maximal radical-scavenging capacity observed in the more hydroxylated reference compound. For comparison, the tetra-hydroxylated oxyresveratrol achieved an IC50 of 28.9 μM in the same system, indicating that additional hydroxylation beyond the 4'-position yields only modest gains in this endpoint [1].

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Highest Antiproliferative Potency in Colon Cancer Cells Among a Panel of 13 Dietary Stilbenes

In a comprehensive structure-activity relationship study across human Caco-2 colon adenocarcinoma cells, 4-hydroxy-trans-stilbene (4HST) exhibited the lowest IC50 of all 13 stilbenes and dibenzyls tested: 11.4 ± 10.1 μM [1]. The least active compound in the same assay, dihydropinosylvin, displayed an IC50 of 73.9 ± 13.8 μM—a 6.5-fold reduction in potency. In HT-29 colon cancer cells, 4HST again ranked as the most potent compound (IC50 = 24.4 ± 11.3 μM), while the weakest analog reached 96.7 μM. This superior potency is attributed to the combination of the 4'-hydroxystyryl moiety, optimal hydrophobicity (LogP), and reduced susceptibility to deactivating phase-II metabolism compared to polyhydroxylated congeners [1].

Antiproliferative Activity Colon Cancer SAR

More Efficient Cell-Cycle Arrest in Melanoma Cells than Resveratrol Despite Lower Cytotoxicity

In SK-Mel-28 human melanoma cells, both 4HST and resveratrol inhibited growth in a dose- and time-dependent manner; however, resveratrol's two additional hydroxyl groups increased its cytotoxicity while paradoxically diminishing its efficiency to arrest the cell cycle at S-phase relative to 4HST [1]. The study demonstrated that 4HST's 4'-hydroxystyryl moiety is the minimal pharmacophore for potent growth inhibition and cyclin upregulation (cyclins A, E, B1), and that the extra hydroxyls in resveratrol introduce off-target cytotoxicity without enhancing on-target cell-cycle effects. The related analog 4-trans-stilbenemethanol (lacking the critical 4'-OH) was completely inactive, confirming the essential role of the single 4'-hydroxy group [1].

Melanoma Cell Cycle Arrest Cytotoxicity

Validated Synthetic Gatekeeper for Tamoxifen-Hybrid Anticancer Agents

4-Hydroxystilbene serves as the core structural template for the rational design of hybrid antiestrogen/histone deacetylase (HDAC) inhibitors. Researchers appended zinc-binding groups to the 4HST scaffold—itself the core of 4-hydroxytamoxifen—to generate dual-mechanism antiproliferative agents [1]. One hybrid (compound 28b) demonstrated an improved antiproliferative activity profile against ER+ MCF-7 breast cancer cells compared to either 4-hydroxytamoxifen or the HDAC inhibitor SAHA alone, validating 4HST as a privileged scaffold for bifunctional drug design [1]. This synthetic versatility is not shared by polyhydroxylated stilbenes such as resveratrol or piceatannol, whose multiple reactive hydroxyl groups complicate selective derivatization.

Synthetic Intermediate Hybrid Drug Design HDAC Inhibition

High-Impact Application Scenarios for 4-Hydroxystilbene Based on Validated Evidence


Colorectal Cancer Chemoprevention Research: Maximal Antiproliferative Potency in a Structurally Minimal Stilbenoid

4-Hydroxystilbene is the most potent antiproliferative agent across a panel of 13 dietary stilbenes and metabolites in both Caco-2 (IC50 = 11.4 μM) and HT-29 (IC50 = 24.4 μM) colon cancer cell lines, outperforming resveratrol analogs and presenting negligible activity against non-tumorigenic CCD18-Co colon cells [1]. Its unique cell-cycle arrest at both S and G2/M phases further distinguishes it from compounds like pterostilbene, which only arrests at G2/M. This makes 4HST an ideal reference standard for colon cancer SAR studies and a lead scaffold for designing gut-stable chemopreventive agents [1].

Melanoma Cell Biology: A Cleaner Pharmacological Probe than Resveratrol

In SK-Mel-28 melanoma cells, 4HST achieves S-phase arrest and cyclin A/E/B1 upregulation with lower off-target cytotoxicity than resveratrol, which causes cell death through additional mechanisms that obscure the cell-cycle-specific readout [2]. For researchers dissecting the contribution of stilbenoid-mediated cyclin regulation to melanoma growth suppression, 4HST provides a cleaner experimental tool that isolates the 4'-hydroxystyryl pharmacophore from confounding poly-hydroxyl effects [2].

Rational Hybrid Drug Design: A Mono-Functionalizable Scaffold for Dual-Mechanism Anticancer Agents

The single phenolic -OH of 4HST enables selective chemical modification without the need for protection/deprotection strategies required by polyhydroxylated stilbenes. This has been exploited to create tamoxifen-SAHA hybrids that merge antiestrogen activity with HDAC inhibition, yielding compounds with enhanced antiproliferative profiles in ER+ MCF-7 breast cancer cells compared to either parent drug [3]. Medicinal chemists seeking a derivatizable stilbenoid core for bifunctional molecule construction should prioritize 4HST over more highly hydroxylated analogs.

Antioxidant Mechanism Studies: Isolating the Contribution of the 4'-OH Group

4-Hydroxystilbene exhibits DPPH radical-scavenging activity (IC50 = 39.6 μM) comparable to the trihydroxylated resveratrol (38.5 μM), demonstrating that the 4'-OH group alone accounts for the majority of the antioxidant pharmacophore [4]. This makes 4HST the preferred compound for computational and experimental studies aimed at decoupling the electronic and steric contributions of individual hydroxyl groups to radical-scavenging mechanisms, without the confounding influence of intramolecular hydrogen bonding present in resveratrol [4].

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